molecular formula C12H13N3O2 B2870121 N-(3-cyanophenyl)morpholine-4-carboxamide CAS No. 712301-76-3

N-(3-cyanophenyl)morpholine-4-carboxamide

Cat. No.: B2870121
CAS No.: 712301-76-3
M. Wt: 231.255
InChI Key: NIECCXDDCDXDCH-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)morpholine-4-carboxamide: is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is characterized by the presence of a morpholine ring attached to a carboxamide group and a cyanophenyl group at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)morpholine-4-carboxamide typically involves the reaction of 3-cyanophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-cyanophenyl isocyanate+morpholineThis compound\text{3-cyanophenyl isocyanate} + \text{morpholine} \rightarrow \text{this compound} 3-cyanophenyl isocyanate+morpholine→this compound

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-cyanophenyl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-cyanophenyl)morpholine-4-carboxamide
  • N-(2-cyanophenyl)morpholine-4-carboxamide
  • N-(3-cyanobenzyl)morpholine-4-carboxamide

Comparison: N-(3-cyanophenyl)morpholine-4-carboxamide is unique due to the position of the cyanophenyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to its isomers and analogs

Properties

IUPAC Name

N-(3-cyanophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-2-1-3-11(8-10)14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIECCXDDCDXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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